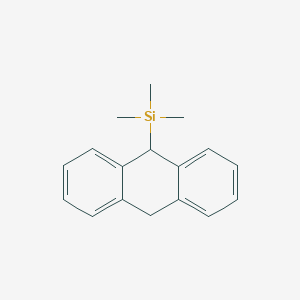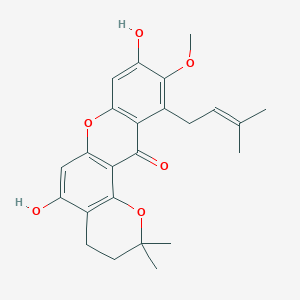
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate, also known as ethyl 3-oxo-3-phenylpropionate, is a chemical compound that belongs to the class of cyclohexenes. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, and their inhibition has been shown to be effective in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, this compound has been reported to exhibit antifungal activity against several fungal species. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, and it is stable under standard laboratory conditions. Additionally, this compound has been shown to exhibit potent biological activity at relatively low concentrations. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate. One potential direction is the synthesis of analogs of this compound with improved biological activity and solubility. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity. Another potential direction is the evaluation of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. The synthesis of this compound is relatively easy, and the compound is stable under standard laboratory conditions. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate involves the reaction between this compound acetoacetate and benzaldehyde in the presence of a catalytic amount of piperidine. This reaction results in the formation of this compound in good yield. This method of synthesis has been reported in several research articles, and it is considered to be a reliable and efficient method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. Several research articles have reported the synthesis of analogs of this compound and their biological activities. These analogs have been evaluated for their potential as anticancer agents, and some of them have shown promising results.
Eigenschaften
| 6287-66-7 | |
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H20O3/c1-2-24-21(23)20-18(16-11-7-4-8-12-16)13-17(14-19(20)22)15-9-5-3-6-10-15/h3-12,14,18,20H,2,13H2,1H3 |
InChI-Schlüssel |
AEQIPTUZFTVYQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
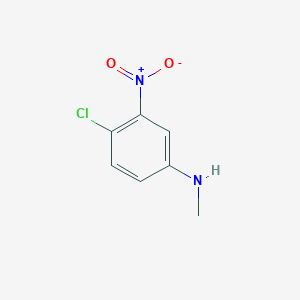
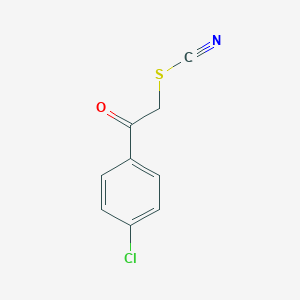

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)
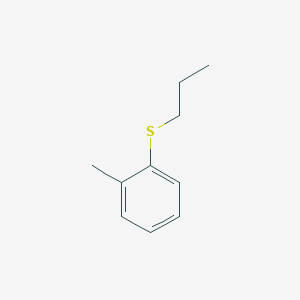
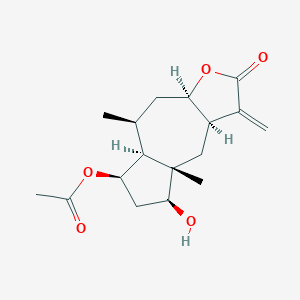
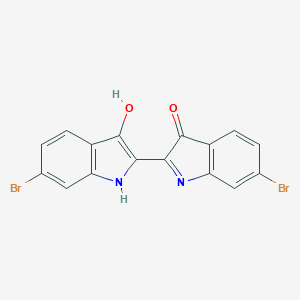
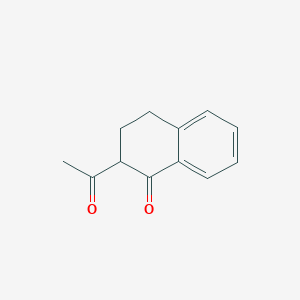
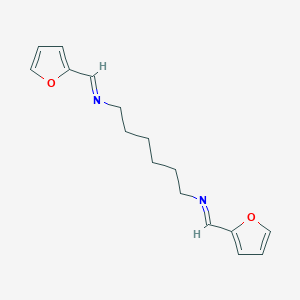
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
